molecular formula C19H22N2O3 B2508741 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid CAS No. 358387-25-4

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid

Cat. No.: B2508741
CAS No.: 358387-25-4
M. Wt: 326.396
InChI Key: KPXOKVXKHGAASR-UHFFFAOYSA-N
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Description

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid is a piperazine-containing benzoic acid derivative with a 2-methoxyphenyl substituent on the piperazine ring. This compound is structurally characterized by a central piperazine moiety linked to a benzoic acid group via a methylene bridge. The 2-methoxyphenyl group introduces electron-donating properties, which may influence receptor-binding affinity or solubility.

Properties

IUPAC Name

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-24-18-5-3-2-4-17(18)21-12-10-20(11-13-21)14-15-6-8-16(9-7-15)19(22)23/h2-9H,10-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXOKVXKHGAASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204611
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine in the presence of a suitable catalyst to form 4-(2-methoxyphenyl)piperazine.

    Alkylation: The next step is the alkylation of 4-(2-methoxyphenyl)piperazine with a suitable alkylating agent, such as benzyl chloride, to form 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}benzyl chloride.

    Hydrolysis: The final step involves the hydrolysis of 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}benzyl chloride to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for research and development.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Receptor Ligands

One of the primary applications of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid is its role as a ligand for various neurotransmitter receptors, particularly dopamine and serotonin receptors. The compound has demonstrated selective binding affinity towards the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders.

  • Dopamine D3 Receptor : Research indicates that derivatives of this compound can serve as selective ligands for the dopamine D3 receptor, which is crucial in the treatment of conditions such as schizophrenia and addiction. The structure-activity relationship (SAR) studies have shown that modifications to the piperazine ring and linking chains can significantly influence receptor binding affinities .
  • Serotonin Receptors : Additionally, derivatives have been explored for their interactions with serotonin 5-HT_1A receptors, showing potential for antidepressant and anxiolytic effects .

Crystal Structure Analysis

Crystal structure studies have provided insights into the intermolecular interactions within this compound. For instance, studies have highlighted the presence of hydrogen bonding interactions that stabilize its crystal form, which can be crucial for understanding its biological activity and optimizing its pharmacological properties .

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its functional groups allow it to participate in further chemical reactions to produce more complex molecules used in drug development.

Applications in Drug Development

Several studies have demonstrated that modifications to the core structure can lead to new compounds with enhanced biological activities. For example, research has shown that modifying the methoxy group or altering the piperazine substituents can yield compounds with improved selectivity and potency against specific receptors .

Summary Table of Applications

Application AreaSpecific UseNotes
Medicinal ChemistryDopamine D3 receptor ligandsPotential treatment for neuropsychiatric disorders
Serotonin 5-HT_1A receptor ligandsPotential antidepressant effects
SynthesisPharmaceutical intermediatesKey building block for drug development
Structural StudiesCrystal structure analysisInsights into intermolecular interactions

Mechanism of Action

The mechanism of action of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes. The exact pathways and molecular targets involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

  • Structure : A methyl group replaces the 2-methoxyphenyl substituent.
  • Properties : Molecular weight = 234.29 g/mol (free base); dihydrochloride form (CAS 514209-40-6) enhances solubility .
  • Commercial Status : Available from JGHEEN (2023) as a dihydrochloride salt .

2-(4-Methylpiperazin-1-ylmethyl)benzoic Acid (CAS 106261-48-7)

  • Structure : Piperazinylmethyl group at the ortho position of benzoic acid.

2-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid (CAS 185963-32-0)

  • Structure : Ethyl substituent on piperazine.
  • Properties : Increased lipophilicity compared to methyl analogs .

Substituent Variations on the Aromatic Ring

3-(4-Methylpiperazin-1-yl)benzoic Acid (CAS 215309-01-6)

  • Structure : Piperazine directly attached to the benzoic acid meta position.
  • Properties : Melting point = 187–190°C; purity ≥97% .

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate

  • Structure : Fluorobenzoyl and hydroxyphenyl groups introduce polar and hydrogen-bonding capabilities.
  • Synthesis : Prepared via multi-step reactions involving TFA and column chromatography .

Functional Group Modifications

3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic Acid (CAS 500013-38-7)

  • Structure : tert-Butoxycarbonyl (Boc)-protected piperazine.
  • Applications : Used as an intermediate in peptide synthesis; purity ≥97% .

4-{4-[(tert-Butylcarbamoyl)methyl]piperazin-1-yl}-3-(4-fluorobenzenesulfonamido)benzoic Acid

  • Structure : Incorporates sulfonamide and carbamoyl groups.
  • Pharmacological Relevance: Potential kinase inhibitor due to fluorobenzenesulfonamido moiety .

Physicochemical and Pharmacological Data

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Melting Point (°C) Purity
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid C19H21N2O3 N/A 325.39 Not reported Discontinued
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride C13H18N2O2·2HCl 514209-40-6 307.22 Not reported ≥97%
3-(4-Methylpiperazin-1-yl)benzoic acid C12H16N2O2 215309-01-6 220.26 187–190 ≥97%
2-(4-Benzylpiperazin-1-ylmethyl)benzoic acid C19H22N2O2 247061-94-5 310.39 Not reported Not reported

Biological Activity

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid is a piperazine derivative that has garnered interest for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of neurology and pharmacology. Its mechanism of action primarily involves interaction with the alpha1-adrenergic receptor (α1-AR) and inhibition of acetylcholinesterase, which are crucial for various physiological processes.

Target Receptors

The primary target for this compound is the alpha1-adrenergic receptor (α1-AR) . This interaction leads to several physiological effects, notably the contraction of smooth muscles in blood vessels and the prostate, which can have implications for treating conditions like benign prostatic hyperplasia and hypertension.

Enzyme Inhibition

In addition to its receptor activity, this compound acts as an inhibitor of acetylcholinesterase , an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound potentially enhances cholinergic signaling, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Biochemical Pathways

The compound's action influences various biochemical pathways, particularly those involving neurotransmitter signaling. Its ability to modulate these pathways suggests applications in both biological research and medicinal chemistry .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied using in silico methods, including molecular dynamics simulations. These studies indicate favorable absorption and distribution characteristics, although specific details on metabolism and excretion remain to be fully elucidated.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications in treating neurological disorders. Its unique structure allows for modifications that could enhance efficacy and reduce side effects compared to existing treatments.

Biological Studies

In vitro studies have demonstrated that this compound influences cellular processes and signaling pathways, making it a valuable tool for biological research aimed at understanding cell signaling dynamics and drug interactions .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionTherapeutic Use
TrazodoneSerotonin antagonistAntidepressant
Naftopidilα1-AR antagonistBenign prostatic hyperplasia
Urapidilα1-AR antagonistHypertension
This compound α1-AR agonist & acetylcholinesterase inhibitorNeurological disorders

This table highlights how this compound stands out due to its dual mechanism involving both receptor modulation and enzyme inhibition.

Study on Neurological Effects

In a recent study, the impact of this compound on neuronal cultures was evaluated. Results indicated that the compound significantly enhanced neuronal survival in models of oxidative stress, suggesting its potential as a neuroprotective agent. The study also noted increased levels of acetylcholine in treated cultures, corroborating its role as an acetylcholinesterase inhibitor .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound. It exhibited moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests potential applications in developing new antimicrobial agents based on its structure .

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